CYP450 Isoform Selectivity: Reduced Off-Target CYP2D6, CYP2C8, and CYP2C9 Inhibition
Cobicistat demonstrates significantly weaker inhibition of non-CYP3A cytochrome P450 isoforms compared with ritonavir. In head-to-head in vitro testing using human hepatic microsomes and isoform-selective index substrates, cobicistat exhibited IC50 values of 9.2 μM against CYP2D6 and >25 μM against CYP2C8 and CYP2C9, whereas ritonavir inhibited CYP2D6 with an IC50 of 2.8 μM, CYP2C8 with 2.8 μM, and CYP2C9 with 4.4 μM [1]. The selectivity ratio (IC50,off-target / IC50,CYP3A) for CYP2D6 is approximately 46-fold for cobicistat versus 14-fold for ritonavir; for CYP2C9 it exceeds 125-fold for cobicistat versus 22-fold for ritonavir. Both compounds potently inhibit CYP3A4 (IC50 values of 0.2 μM for both under these assay conditions) [1]. An independent comparative study confirmed CYP3A4 IC50 values of 0.032 μM (cobicistat) and 0.014 μM (ritonavir) with time-dependent (mechanism-based) inhibition components, and found IC50 values for CYP2B6, CYP2C9, CYP2C19, and CYP2D6 exceeding 6 μM for both drugs, though individual per-drug IC50 values were not reported separately [2].
| Evidence Dimension | CYP2D6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Cobicistat CYP2D6 IC50 = 9.2 μM; CYP2C9 IC50 >25 μM; CYP2C8 IC50 >25 μM |
| Comparator Or Baseline | Ritonavir CYP2D6 IC50 = 2.8 μM; CYP2C9 IC50 = 4.4 μM; CYP2C8 IC50 = 2.8 μM |
| Quantified Difference | Cobicistat is ~3.3-fold less potent at CYP2D6, >5.7-fold less potent at CYP2C9, and >8.9-fold less potent at CYP2C8 than ritonavir |
| Conditions | Pooled human hepatic microsomal fractions; isoform-selective index substrates at concentrations ≤Km; inhibitor pre-incubation 5 min at 37°C; metabolite quantification by HPLC-MS/MS [1] |
Why This Matters
Reduced off-target CYP inhibition translates to a more predictable drug-drug interaction (DDI) profile, lowering the risk of unintended interactions with co-administered CYP2D6 substrates (e.g., desipramine, certain beta-blockers, antidepressants) and CYP2C9 substrates (e.g., warfarin, phenytoin), which is critical when selecting a booster for poly-medicated HIV patient populations.
- [1] Xu L, Liu H, Murray BP, Callebaut C, Lee MS, Hong A, Strickley RG, Tsai LK, Stray KM, Wang Y, Rhodes GR, Desai MC. Cobicistat (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer. ACS Med Chem Lett. 2010;1(5):209-213. Table 3. doi:10.1021/ml1000257 View Source
- [2] Hossain MA, Tran T, Chen T, Mikus G, Greenblatt DJ. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat. J Pharm Pharmacol. 2017;69(12):1786-1793. doi:10.1111/jphp.12820 View Source
